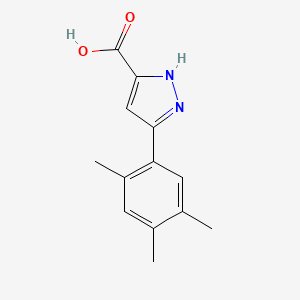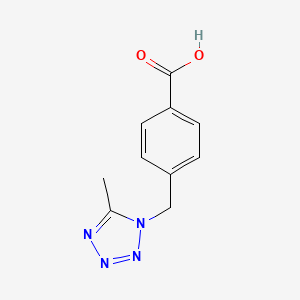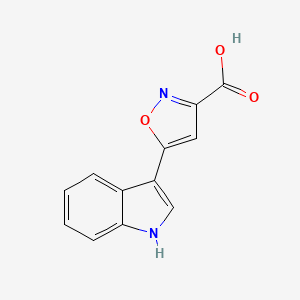
5-(1H-インドール-3-イル)-1,2-オキサゾール-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID is a compound that combines the structural features of both isoxazole and indole rings. This unique combination makes it a valuable molecule in various fields of scientific research, including chemistry, biology, and medicine. The compound’s molecular formula is C12H8N2O3, and it has a molecular weight of 228.20352 .
科学的研究の応用
5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID has a wide range of scientific research applications:
準備方法
The synthesis of 5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID involves several steps, typically starting with the preparation of the indole and isoxazole precursors. One common method involves the reaction of indole-3-carbaldehyde with hydroxylamine to form the isoxazole ring . The reaction conditions often include the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include p-toluenesulfonic acid, toluene, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
The mechanism of action of 5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of xanthine oxidase, the compound binds to the enzyme’s active site, preventing the conversion of xanthine to uric acid . This inhibition reduces uric acid levels in the body, making it a potential treatment for hyperuricemia and gout .
類似化合物との比較
5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole ring structure and exhibit various biological activities.
Isoxazole derivatives: These compounds contain the isoxazole ring and are known for their diverse chemical reactivity.
The uniqueness of 5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID lies in its combination of both indole and isoxazole rings, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-12(16)10-5-11(17-14-10)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJHKDMGKKYAIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC(=NO3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425399 |
Source


|
| Record name | 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67766-85-2 |
Source


|
| Record name | 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
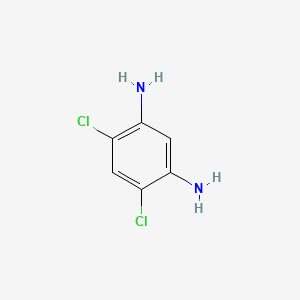
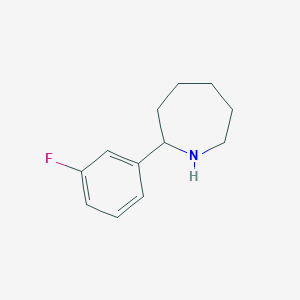
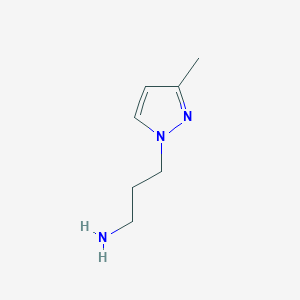
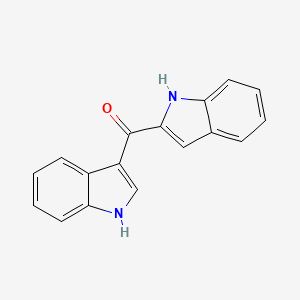
![(E)-4-[2-(4-{[4-(Tert-butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1306656.png)
![2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid](/img/structure/B1306664.png)
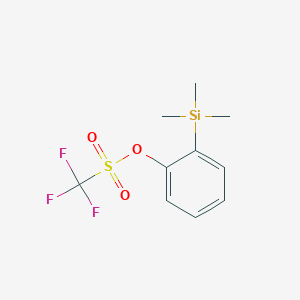
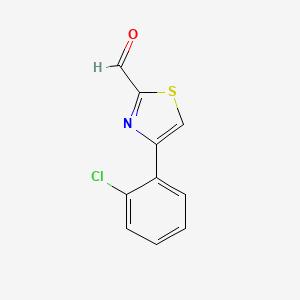
![(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306677.png)

![7-Fluoro-2-[(2-nitroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306679.png)
